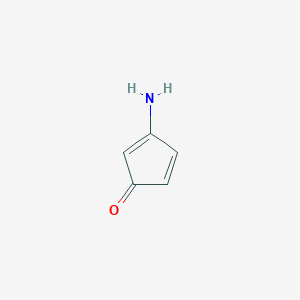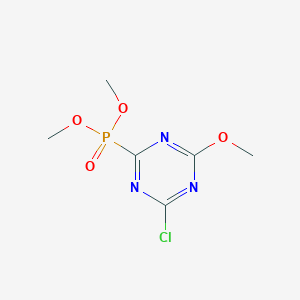
IQ-sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IQ-sulfamate, also known as 2-amino-3-methylimidazo[4,5-f]quinoline sulfamate, is a metabolite of the heterocyclic amine carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline. This compound is formed during the cooking of meat, poultry, and fish at high temperatures. This compound is of significant interest due to its role in the metabolism and detoxification of heterocyclic amines, which are known to be potential carcinogens.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IQ-sulfamate involves the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline with sulfamic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dimethyl sulfoxide or water. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps to deprotonate the sulfamic acid and promote the formation of the sulfamate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
IQ-sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
IQ-sulfamate has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism of heterocyclic amines.
Biology: Investigated for its role in the detoxification pathways of carcinogens.
Industry: Utilized in the development of analytical methods for detecting and quantifying heterocyclic amines in food products.
Mécanisme D'action
IQ-sulfamate exerts its effects primarily through its role in the metabolism of heterocyclic amines. The compound is formed as a result of the sulfation of 2-amino-3-methylimidazo[4,5-f]quinoline, which is catalyzed by sulfotransferase enzymes. This process converts the parent compound into a more water-soluble form, facilitating its excretion from the body. The sulfamate group enhances the compound’s solubility and reduces its potential to form DNA adducts, thereby decreasing its carcinogenicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-methylimidazo[4,5-f]quinoline: The parent compound from which IQ-sulfamate is derived.
N-glucuronide derivatives: Other metabolites formed during the detoxification of heterocyclic amines.
Sulfonate derivatives: Oxidized forms of this compound.
Uniqueness
This compound is unique due to its specific role in the detoxification of 2-amino-3-methylimidazo[4,5-f]quinoline. Unlike other metabolites, the sulfamate group provides distinct chemical properties that enhance the compound’s solubility and reduce its carcinogenic potential. This makes this compound a valuable compound for studying the metabolism and detoxification pathways of heterocyclic amines.
Propriétés
Numéro CAS |
109881-21-2 |
|---|---|
Formule moléculaire |
C11H10N4O3S |
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
(3-methylimidazo[4,5-f]quinolin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H10N4O3S/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)13-11(15)14-19(16,17)18/h2-6H,1H3,(H,13,14)(H,16,17,18) |
Clé InChI |
BKYOGJCIJPRNHG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


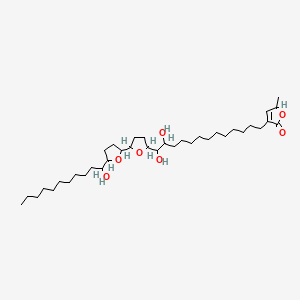
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)
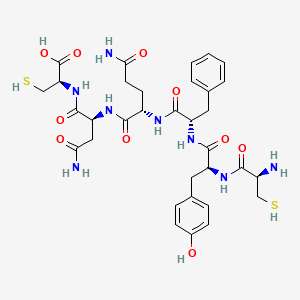
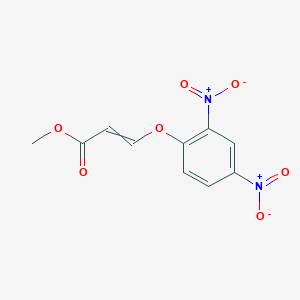
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
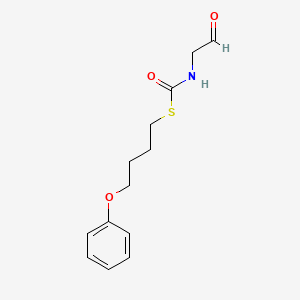
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)


